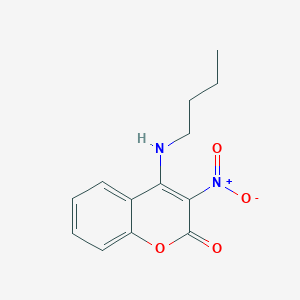
4-(butylamino)-3-nitro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(butylamino)-3-nitro-2H-chromen-2-one: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a butylamino group and a nitro group to the coumarin structure enhances its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nitrative cyclization of aryl alkynoates using tert-butyl nitrite as the sole reagent . This process involves a radical-triggered cyclization and nitration, followed by the addition of the butylamino group under controlled conditions.
Industrial Production Methods: Industrial production of 4-butylamino-3-nitrocoumarin may involve large-scale nitration and amination processes using specialized equipment to ensure safety and efficiency. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-butylamino-3-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitro-coumarin derivatives.
Reduction: Formation of amino-coumarin derivatives.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-butylamino-3-nitrocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of fluorescent dyes and sensors for environmental monitoring.
Mecanismo De Acción
The mechanism of action of 4-butylamino-3-nitrocoumarin involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
4-aminocoumarin: Known for its antimicrobial and anticancer activities.
3-nitrocoumarin: Used in the synthesis of various coumarin derivatives.
Coumarin-3-carboxylic acid: Utilized in the synthesis of functionalized coumarin derivatives.
Uniqueness: 4-butylamino-3-nitrocoumarin stands out due to its unique combination of a butylamino group and a nitro group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
50527-27-0 |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
4-(butylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-2-3-8-14-11-9-6-4-5-7-10(9)19-13(16)12(11)15(17)18/h4-7,14H,2-3,8H2,1H3 |
Clave InChI |
UMKVLFMFXZVPTH-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
SMILES canónico |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
| 50527-27-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



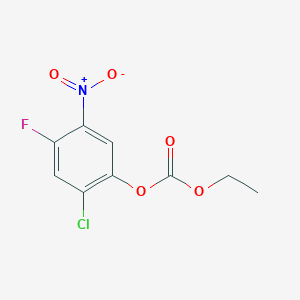


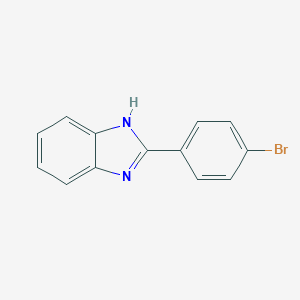


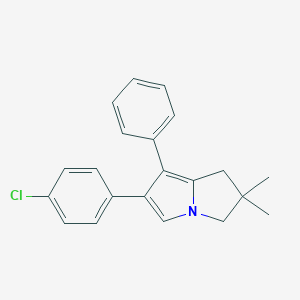
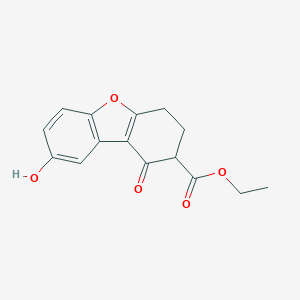
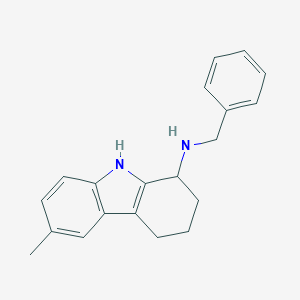
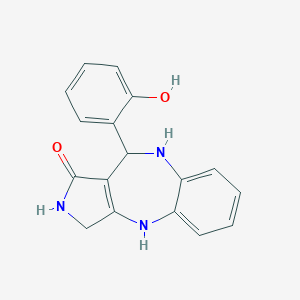

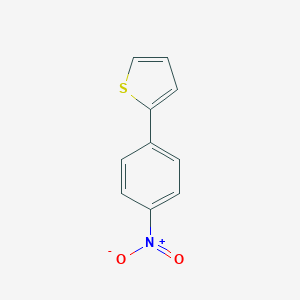
![ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B186906.png)
